molecular formula C21H22N2O B11949938 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline CAS No. 853328-30-0

2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline

Cat. No.: B11949938
CAS No.: 853328-30-0
M. Wt: 318.4 g/mol
InChI Key: CCHHVWLFYHFQTR-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-ethylphenyl group and a morpholine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde, aniline, and morpholine.

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Substitution Reactions: The 4-ethylphenyl group can be introduced through Friedel-Crafts alkylation, where 4-ethylbenzaldehyde reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Morpholine Introduction: The morpholine ring can be attached via nucleophilic substitution, where the quinoline derivative reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the morpholine ring may enhance its binding affinity to certain proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: Lacks the ethyl and morpholine substituents.

    4-Morpholinoquinoline: Contains the morpholine ring but lacks the ethylphenyl group.

Uniqueness

2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline is unique due to the presence of both the 4-ethylphenyl group and the morpholine ring, which may confer distinct chemical and biological properties compared to its simpler analogs. These structural features can enhance its solubility, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

853328-30-0

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

4-[2-(4-ethylphenyl)quinolin-4-yl]morpholine

InChI

InChI=1S/C21H22N2O/c1-2-16-7-9-17(10-8-16)20-15-21(23-11-13-24-14-12-23)18-5-3-4-6-19(18)22-20/h3-10,15H,2,11-14H2,1H3

InChI Key

CCHHVWLFYHFQTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4

Origin of Product

United States

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